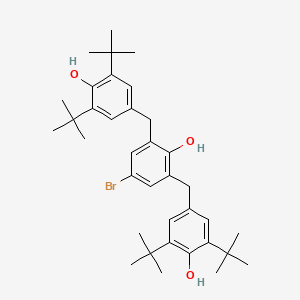
4-Bromo-2,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-4-bromophenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple bulky tert-butyl groups and hydroxyl functionalities, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-4-bromophenol typically involves multi-step organic reactions. One common method includes the alkylation of 4-bromophenol with 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding phenol.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,6-Bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-4-bromophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in the production of plastics and other materials to prevent degradation.
Mechanism of Action
The mechanism of action of 2,6-Bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-4-bromophenol involves its interaction with various molecular targets. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a food additive.
2,6-Di-tert-butylphenol: Used as an antioxidant in various industrial applications.
3,5-Di-tert-butyl-4-hydroxybenzyl chloride: A precursor in the synthesis of complex organic compounds.
Uniqueness
2,6-Bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-4-bromophenol is unique due to the presence of both hydroxyl and bromine functionalities, which provide a combination of antioxidant properties and potential for further chemical modifications. The bulky tert-butyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
4-Bromo-2,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's properties, mechanisms of action, and its implications in various biological systems.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 404.37 g/mol
- Density: Not specified
- Solubility: Soluble in organic solvents
Antioxidant Activity
This compound exhibits significant antioxidant properties. Its structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS).
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial activity against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Studies and Research Findings
-
Antioxidant Efficacy :
- A comparative study evaluated the antioxidant activities of several phenolic compounds, including this compound. The compound demonstrated a high capacity to inhibit lipid peroxidation in vitro, outperforming many conventional antioxidants.
-
Antimicrobial Testing :
- In a series of experiments assessing antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial potential .
Data Tables
| Biological Activity | Tested Organisms | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 |
| Antibacterial | Escherichia coli | 64 |
| Antioxidant Activity | Lipid Peroxidation | High efficacy |
Properties
Molecular Formula |
C36H49BrO3 |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
4-[[5-bromo-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2-hydroxyphenyl]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C36H49BrO3/c1-33(2,3)26-15-21(16-27(31(26)39)34(4,5)6)13-23-19-25(37)20-24(30(23)38)14-22-17-28(35(7,8)9)32(40)29(18-22)36(10,11)12/h15-20,38-40H,13-14H2,1-12H3 |
InChI Key |
GSHJLWFJRVZAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=CC(=C2O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















